

Spectroscopic Profile of 3-Aminobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminobenzylamine

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This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile organic intermediate, **3-aminobenzylamine**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the essential spectroscopic data for **3-aminobenzylamine**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available	-	-

Note: Specific, experimentally verified ^1H NMR chemical shift data for **3-aminobenzylamine** was not available in the public domain at the time of this compilation. General expectations would be signals for the aromatic protons, the benzylic CH_2 protons, and the amine NH_2 protons. The exact chemical shifts would be dependent on the solvent used.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available	-

Note: Specific, experimentally verified ^{13}C NMR chemical shift data for **3-aminobenzylamine** was not available in the public domain at the time of this compilation.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
3400-3250	N-H stretch (primary amine)
1650-1580	N-H bend (primary amine)
1335-1250	C-N stretch (aromatic amine)

Note: The values presented are characteristic ranges for the functional groups present in **3-aminobenzylamine**. Specific peak values from experimental data would fall within these ranges.

Table 4: Mass Spectrometry Data

m/z	Interpretation
122.17	Molecular Weight
122.084398327	Exact Mass
123.09168	$[\text{M}+\text{H}]^+$

Note: The molecular weight and exact mass are calculated based on the molecular formula $\text{C}_7\text{H}_{10}\text{N}_2$.^{[1][2]} The $[\text{M}+\text{H}]^+$ value is a predicted adduct for mass spectrometry analysis.^[3]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following protocols provide a general framework for obtaining similar results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of **3-aminobenzylamine** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) would be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of approximately 0.6 mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ^1H). For ^1H NMR, a sufficient number of scans (typically 8-16) would be acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans is usually necessary. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

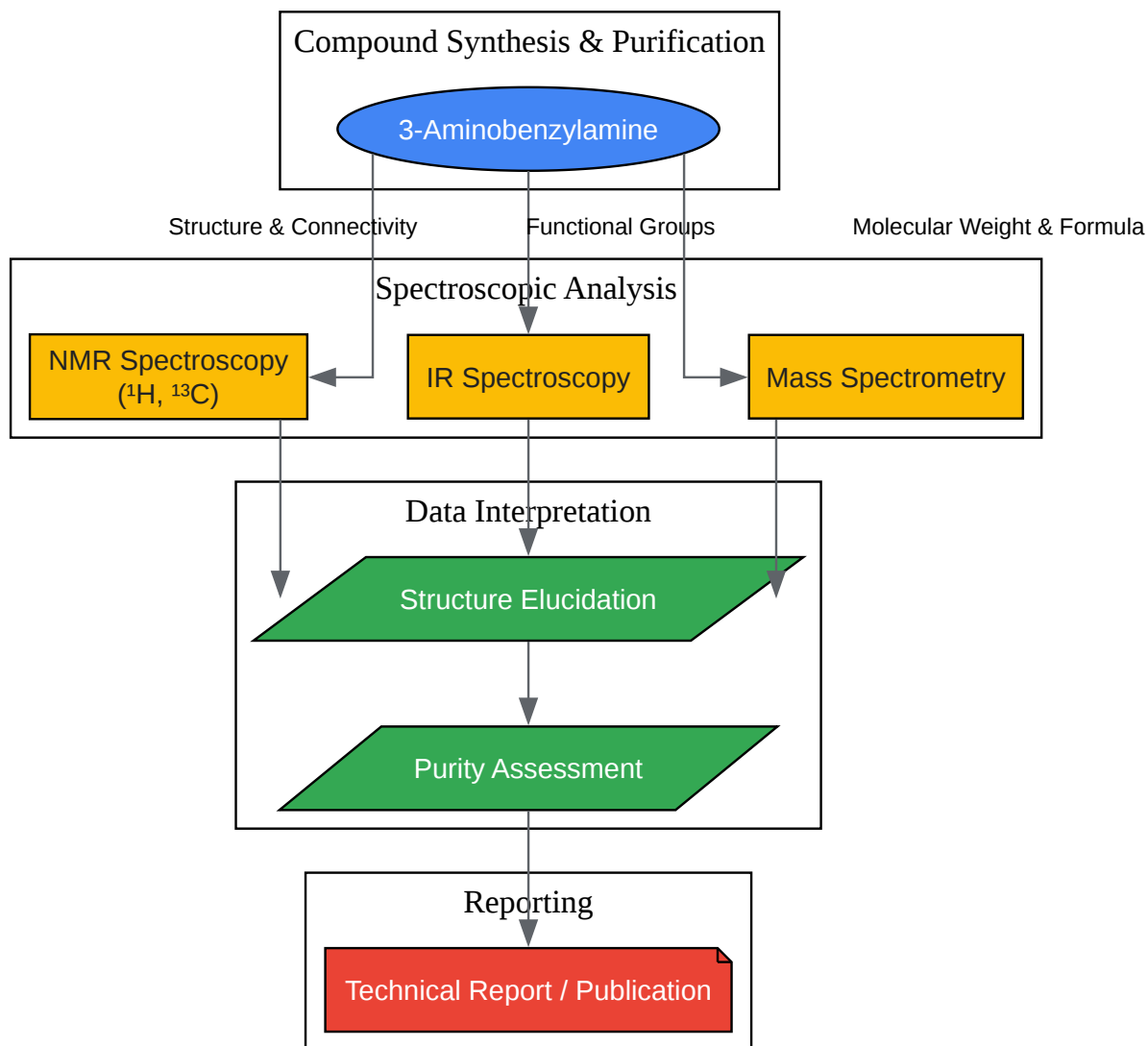
For a solid sample like **3-aminobenzylamine**, an Attenuated Total Reflectance (ATR) or "Neat" sampling technique is often employed. A small amount of the solid is placed directly on the ATR crystal of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.^[1] The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

Mass spectra can be obtained using a high-resolution mass spectrometer, such as a Q Exactive Orbitrap, equipped with an Electrospray Ionization (ESI) source.^[4] The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. ESI in positive ion mode is suitable for amines, where the protonated molecule $[\text{M}+\text{H}]^+$ would be observed.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-aminobenzylamine**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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